Cas no 2229178-40-7 (3-amino-3-(3,4-dihydro-1H-2-benzopyran-6-yl)cyclobutan-1-ol)
3-amino-3-(3,4-dihydro-1H-2-benzopyran-6-yl)cyclobutan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 3-amino-3-(3,4-dihydro-1H-2-benzopyran-6-yl)cyclobutan-1-ol
- EN300-1752806
- 2229178-40-7
-
- Inchi: 1S/C13H17NO2/c14-13(6-12(15)7-13)11-2-1-10-8-16-4-3-9(10)5-11/h1-2,5,12,15H,3-4,6-8,14H2
- InChI Key: SQHDDBBTZFFWAN-UHFFFAOYSA-N
- SMILES: OC1CC(C2=CC=C3COCCC3=C2)(C1)N
Computed Properties
- Exact Mass: 219.125928785g/mol
- Monoisotopic Mass: 219.125928785g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 263
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.2
- Topological Polar Surface Area: 55.5Ų
3-amino-3-(3,4-dihydro-1H-2-benzopyran-6-yl)cyclobutan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1752806-0.05g |
3-amino-3-(3,4-dihydro-1H-2-benzopyran-6-yl)cyclobutan-1-ol |
2229178-40-7 | 0.05g |
$1632.0 | 2023-09-20 | ||
| Enamine | EN300-1752806-0.1g |
3-amino-3-(3,4-dihydro-1H-2-benzopyran-6-yl)cyclobutan-1-ol |
2229178-40-7 | 0.1g |
$1711.0 | 2023-09-20 | ||
| Enamine | EN300-1752806-0.25g |
3-amino-3-(3,4-dihydro-1H-2-benzopyran-6-yl)cyclobutan-1-ol |
2229178-40-7 | 0.25g |
$1789.0 | 2023-09-20 | ||
| Enamine | EN300-1752806-0.5g |
3-amino-3-(3,4-dihydro-1H-2-benzopyran-6-yl)cyclobutan-1-ol |
2229178-40-7 | 0.5g |
$1866.0 | 2023-09-20 | ||
| Enamine | EN300-1752806-1.0g |
3-amino-3-(3,4-dihydro-1H-2-benzopyran-6-yl)cyclobutan-1-ol |
2229178-40-7 | 1g |
$1944.0 | 2023-06-03 | ||
| Enamine | EN300-1752806-2.5g |
3-amino-3-(3,4-dihydro-1H-2-benzopyran-6-yl)cyclobutan-1-ol |
2229178-40-7 | 2.5g |
$3809.0 | 2023-09-20 | ||
| Enamine | EN300-1752806-5.0g |
3-amino-3-(3,4-dihydro-1H-2-benzopyran-6-yl)cyclobutan-1-ol |
2229178-40-7 | 5g |
$5635.0 | 2023-06-03 | ||
| Enamine | EN300-1752806-10.0g |
3-amino-3-(3,4-dihydro-1H-2-benzopyran-6-yl)cyclobutan-1-ol |
2229178-40-7 | 10g |
$8357.0 | 2023-06-03 | ||
| Enamine | EN300-1752806-1g |
3-amino-3-(3,4-dihydro-1H-2-benzopyran-6-yl)cyclobutan-1-ol |
2229178-40-7 | 1g |
$1944.0 | 2023-09-20 | ||
| Enamine | EN300-1752806-5g |
3-amino-3-(3,4-dihydro-1H-2-benzopyran-6-yl)cyclobutan-1-ol |
2229178-40-7 | 5g |
$5635.0 | 2023-09-20 |
3-amino-3-(3,4-dihydro-1H-2-benzopyran-6-yl)cyclobutan-1-ol Related Literature
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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3. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
Additional information on 3-amino-3-(3,4-dihydro-1H-2-benzopyran-6-yl)cyclobutan-1-ol
3-Amino-3-(3,4-Dihydro-1H-2-Benzopyran-6-yl)Cyclobutan-1-Ol: A Comprehensive Overview
3-Amino-3-(3,4-dihydro-1H-2-benzopyran-6-yl)cyclobutan-1-ol, commonly referred to by its CAS number CAS No. 2229178-40-7, is a complex organic compound with significant potential in various fields of chemistry and pharmacology. This compound is characterized by its unique structure, which combines a cyclobutanol moiety with a dihydrobenzopyran ring system. The presence of the amino group further enhances its reactivity and functional versatility.
The synthesis of this compound involves a series of intricate organic reactions, including nucleophilic substitutions, reductions, and cyclizations. Recent advancements in catalytic asymmetric synthesis have enabled the production of enantiomerically pure samples, which are crucial for pharmacological studies. Researchers have explored the use of transition metal catalysts, such as palladium and rhodium complexes, to achieve high yields and selectivity in the synthesis process.
3-Amino functionality in this compound plays a pivotal role in its reactivity. The amino group can act as a nucleophile or undergo various modifications, such as acylation or alkylation, to generate derivatives with diverse biological activities. For instance, the conversion of the amino group into an amide or urea has been shown to enhance bioavailability and reduce toxicity in preclinical models.
The dihydrobenzopyran ring system is another key structural feature of this compound. This bicyclic structure contributes to the molecule's stability and ability to interact with biological targets. Recent studies have highlighted the potential of dihydrobenzopyrans as scaffolds for drug discovery, particularly in the development of kinase inhibitors and GPCR modulators.
In terms of applications, CAS No. 2229178-40-7 has shown promise in the field of medicinal chemistry. Its ability to modulate cellular signaling pathways makes it a valuable tool for investigating diseases such as cancer, neurodegenerative disorders, and inflammation. Preclinical studies have demonstrated that this compound exhibits potent anti-proliferative activity against various cancer cell lines while showing minimal toxicity to normal cells.
Moreover, the cyclobutanol moiety in this compound provides additional sites for functionalization. Researchers have exploited this feature to develop prodrugs that can be activated under specific physiological conditions, thereby improving drug delivery and efficacy. The integration of stimuli-responsive elements into the molecule's structure has also been explored to create "smart" drugs that release their active form only at the site of action.
Recent advancements in computational chemistry have further enhanced our understanding of this compound's properties. Molecular docking studies have revealed potential binding modes with key therapeutic targets, such as protein kinases and nuclear receptors. These insights are being used to guide structure-based drug design efforts aimed at optimizing the compound's pharmacokinetic and pharmacodynamic profiles.
In conclusion, 3-amino-3-(3,4-dihydro-1H-2-benzopyran-6-yl)cyclobutan-1-ol represents a versatile platform for chemical innovation. Its unique structure and functional groups make it an attractive candidate for both academic research and industrial applications. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in the development of novel therapeutic agents.
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